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molecular formula C23H20FN3O2 B1681816 Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)- CAS No. 205881-86-3

Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-

Cat. No. B1681816
M. Wt: 389.4 g/mol
InChI Key: QQWHWWDIFGNCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06075021

Procedure details

A solution of 3.2 g (10 mmol) of 6-fluoro-9-methyl-1-oxo-2-phenyl-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid and of 3.2 g (20 mmol) of N,N'-carbonyldiimidazole in 65 ml of N,N-dimethylformamide is stirred for 4 h at 60° C. 2.5 ml (30 zmol) of pyrrolidine are added at room temperature and the reaction mixture is stirred for 20 h.
Name
6-fluoro-9-methyl-1-oxo-2-phenyl-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[C:6]1[C:12](=[O:25])[N:13]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:14]=[C:15]([C:16]([OH:18])=O)[C:5]2=1.[NH:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1>CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[C:6]1[C:12](=[O:25])[N:13]([C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH:14]=[C:15]([C:16]([N:26]3[CH2:30][CH2:29][CH2:28][CH2:27]3)=[O:18])[C:5]2=1

Inputs

Step One
Name
6-fluoro-9-methyl-1-oxo-2-phenyl-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid
Quantity
3.2 g
Type
reactant
Smiles
FC=1C=C2C3=C(N(C2=CC1)C)C(N(C=C3C(=O)O)C3=CC=CC=C3)=O
Name
N,N'-carbonyldiimidazole
Quantity
3.2 g
Type
reactant
Smiles
Name
Quantity
65 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 20 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
FC=1C=C2C3=C(N(C2=CC1)C)C(N(C=C3C(=O)N3CCCC3)C3=CC=CC=C3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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